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Benzo[d][1,3]dioxole-4-carbonitrile

Cat. No.: B1611242
CAS No.: 161886-19-7
M. Wt: 147.13 g/mol
InChI Key: ABUFACZBIOTVCH-UHFFFAOYSA-N
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Description

Significance and Research Context of Benzo[d]cyclicpharma.comachemblock.comdioxole Derivatives

The benzo[d] cyclicpharma.comachemblock.comdioxole ring system is a key structural feature in numerous naturally occurring and synthetic compounds. This scaffold is often associated with a wide range of biological activities, which has propelled its exploration in pharmaceutical and agrochemical research. The methylenedioxy bridge is a crucial component of many bioactive molecules, influencing their stereochemistry and electronic distribution, which in turn dictates their interaction with biological targets.

Derivatives of benzo[d] cyclicpharma.comachemblock.comdioxole have been investigated for their potential as:

Anticancer Agents: The rigid, planar structure of the benzodioxole ring system serves as a valuable scaffold for the design of molecules that can intercalate with DNA or interact with key enzymes in cancer pathways.

Antimicrobial Agents: Compounds incorporating the benzo[d] cyclicpharma.comachemblock.comdioxole moiety have demonstrated activity against a variety of bacterial and fungal strains.

Anticonvulsants: Research has shown that certain derivatives possess anticonvulsant properties, suggesting their potential in the development of treatments for neurological disorders.

Enzyme Inhibitors: The benzo[d] cyclicpharma.comachemblock.comdioxole group is a known inhibitor of cytochrome P450 enzymes, a property that has been both a challenge and an opportunity in drug design.

The nitrile functional group, as seen in Benzo[d] cyclicpharma.comachemblock.comdioxole-4-carbonitrile, is a versatile synthetic handle. It can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse array of more complex molecules. This versatility makes nitrile-containing compounds valuable intermediates in multi-step organic syntheses.

Historical Trajectories in Benzo[d]cyclicpharma.comachemblock.comdioxole-4-carbonitrile Research

The historical research landscape of Benzo[d] cyclicpharma.comachemblock.comdioxole-4-carbonitrile is not extensively documented as a standalone area of investigation. Instead, its emergence is intertwined with the broader exploration of methylenedioxybenzene derivatives. Early chemical literature focused on the synthesis and characterization of the parent benzo[d] cyclicpharma.comachemblock.comdioxole and its more common isomers, such as those substituted at the 5-position (piperonal derivatives).

Current Research Landscape and Emerging Academic Trends

The current research landscape for Benzo[d] cyclicpharma.comachemblock.comdioxole-4-carbonitrile appears to be primarily as a chemical intermediate rather than a final product with direct applications. Its value lies in its potential to be elaborated into more complex molecular architectures.

Emerging trends in the broader field of benzo[d] cyclicpharma.comachemblock.comdioxole research that may influence the future study of the 4-carbonitrile derivative include:

Fragment-Based Drug Discovery: The benzo[d] cyclicpharma.comachemblock.comdioxole-4-carbonitrile molecule can be considered a valuable fragment for screening against biological targets. Its relatively small size and specific functionality make it an attractive starting point for the development of larger, more potent drug candidates.

Development of Novel Synthetic Methods: Ongoing research into more efficient and selective methods for the functionalization of the benzene (B151609) ring could lead to new ways to synthesize and utilize Benzo[d] cyclicpharma.comachemblock.comdioxole-4-carbonitrile and its derivatives.

Materials Science: The electronic properties imparted by the nitrile group, an electron-withdrawing group, make this compound a potential building block for the synthesis of novel organic materials with interesting photophysical or electronic properties.

While specific high-profile studies on Benzo[d] cyclicpharma.comachemblock.comdioxole-4-carbonitrile are not abundant, its role as a precursor for more complex molecules means it is likely being used in various academic and industrial research laboratories. The future may see more published research where this compound plays a key role in the synthesis of novel bioactive compounds or functional materials.

Data on Benzo[d] cyclicpharma.comachemblock.comdioxole-4-carbonitrile and Related Compounds

Table 1: Physicochemical Properties of Benzo[d] cyclicpharma.comachemblock.comdioxole-4-carbonitrile

PropertyValue
CAS Number 161886-19-7
Molecular Formula C₈H₅NO₂
Molecular Weight 147.13 g/mol
IUPAC Name Benzo[d] cyclicpharma.comachemblock.comdioxole-4-carbonitrile
SMILES N#CC1=C2OCOC2=CC=C1

Table 2: Comparative Data of Related Benzo[d] cyclicpharma.comachemblock.comdioxole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notable Research Area
Benzo[d] cyclicpharma.comachemblock.comdioxole-5-carbonitrile4421-09-4C₈H₅NO₂147.13Precursor to fragrances and pharmaceuticals
Benzo[d] cyclicpharma.comachemblock.comdioxole-4-carbaldehyde7797-83-3C₈H₆O₃150.13Organic synthesis intermediate
5-(Bromomethyl)benzo[d] cyclicpharma.comachemblock.comdioxole5283-73-8C₈H₇BrO₂215.04Intermediate for anticancer and antimicrobial agents cyclicpharma.com
1,3-Benzodioxole-5-carboxylic acid94-53-1C₈H₆O₄166.13Synthesis of natural products and pharmaceuticals

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B1611242 Benzo[d][1,3]dioxole-4-carbonitrile CAS No. 161886-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUFACZBIOTVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475723
Record name Benzo[d][1,3]dioxole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161886-19-7
Record name Benzo[d][1,3]dioxole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzo D 1 2 Dioxole 4 Carbonitrile and Its Analogs

Direct Synthesis Approaches to Benzo[d]nih.govgoogle.comdioxole-4-carbonitrile Scaffold

Direct synthesis methods focus on incorporating the nitrile group during the primary construction of the molecule. These approaches often involve cyanation reactions or complex multicomponent strategies.

The introduction of a nitrile group onto an aromatic ring, known as cyanation, is a fundamental method for synthesizing arenenitriles. Various catalytic systems have been developed for this purpose, applicable to the synthesis of benzo[d] nih.govgoogle.comdioxole-4-carbonitrile from appropriately substituted precursors.

Palladium- and nickel-based catalysts are commonly employed for the cyanation of aryl halides and related compounds. organic-chemistry.org For instance, a palladium catalyst, when combined with a ligand like triphenylphosphine (PPh3) or 1,1'-bis(diphenylphosphino)ferrocene (dppf), can effectively catalyze the reaction between an aryl bromide or chloride and a cyanide source, such as sodium cyanide (NaCN) or zinc cyanide (Zn(CN)₂). organic-chemistry.org Nickel catalysts, often in conjunction with ligands like dppf, also facilitate the cyanation of aryl chlorides with Zn(CN)₂. organic-chemistry.org

More advanced methods include direct C-H cyanation, which avoids the need for a pre-functionalized starting material like an aryl halide. Rhodium(III) catalysis has been utilized for the atroposelective C-H cyanation of certain aromatic systems using N-cyano-N-phenyl-p-toluenesulfonamide as the cyanating agent. nih.gov Another approach involves the catalytic cyanation of C-N bonds, where α-aryl amines can be converted to nitriles using carbon dioxide and ammonia (B1221849) as the source of the cyano group. nih.gov

Catalyst SystemCyanide SourceSubstrate TypeKey Features
Pd/t-Bu₃PNaCNAryl BromidesEmploys recyclable solvents and minimal promoters. organic-chemistry.org
NiCl₂·6H₂O/dppf/ZnZn(CN)₂Hetero(aryl) ChloridesUtilizes a less toxic cyanide source under mild conditions. organic-chemistry.org
Visible Light/Ni catalyst1,4-dicyanobenzeneAryl HalidesA light-promoted reaction with a broad substrate scope. organic-chemistry.org
Rh(III)/BOCpRhN-cyano-N-phenyl-p-toluenesulfonamide1-Aryl IsoquinolinesAchieves highly atroposelective C-H cyanation. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates structural elements from each starting material. Isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful tools for rapidly generating molecular diversity and complexity. nih.govnih.gov

While a specific MCR for the direct synthesis of Benzo[d] nih.govgoogle.comdioxole-4-carbonitrile is not extensively documented in the provided sources, the principles of MCRs can be applied. A hypothetical approach could involve the reaction of a catechol derivative, an aldehyde, and an isocyanide that carries a functional group amenable to conversion into a nitrile. The Ugi four-component reaction (Ugi-4CR), for example, combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to create a complex α-acylamino amide scaffold. nih.gov By carefully selecting the components, a structure could be assembled that either contains the benzodioxole ring or can be cyclized to form it in a subsequent step.

Another relevant example is a three-component cascade reaction catalyzed by Rh(II) complexes, which assembles chiral 1,3-dioxoles from ylides, aldehydes, and carboxylic acids. nih.gov This demonstrates the potential of MCRs to construct the core dioxole ring system with high stereoselectivity. nih.gov

Indirect Synthesis Pathways Utilizing Benzo[d]nih.govgoogle.comdioxole Precursors

Indirect methods involve the synthesis of a benzo[d] nih.govgoogle.comdioxole ring system first, followed by chemical modifications to introduce the 4-carbonitrile group or other desired functionalities.

Once the benzo[d] nih.govgoogle.comdioxole scaffold is formed, a wide array of functionalization reactions can be performed. Palladium-catalyzed cross-coupling reactions are particularly versatile for this purpose. The Suzuki-Miyaura coupling, for instance, has been used to react brominated benzo[d] nih.govgoogle.comdioxole derivatives with various boronic acids. researchgate.networldresearchersassociations.com This reaction, typically catalyzed by complexes like PdCl₂(PPh₃)₂, creates new carbon-carbon bonds, allowing for the attachment of diverse aryl or alkyl groups to the benzodioxole core. researchgate.networldresearchersassociations.com

Other functionalizations include classical aromatic substitution reactions. The nitration of safrole, a naturally occurring benzo[d] nih.govgoogle.comdioxole derivative, followed by oxidation, has been used to produce (6-nitro-benzo[l,3]dioxole-5-yl) acetic acid, which can be further modified. researchgate.net Additionally, methods have been developed for introducing organoselenium moieties onto the benzo[d] nih.govgoogle.comdioxole subunit, starting from precursors like piperonal (B3395001). ias.ac.in

Reaction TypeReagents/CatalystStarting Material ExampleProduct Type
Suzuki-Miyaura CouplingPdCl₂(PPh₃)₂, K₂CO₃, Boronic Acid1-((6-bromobenzo[d] nih.govgoogle.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoleAryl-substituted benzodioxole derivatives. researchgate.networldresearchersassociations.com
Appel ReactionCBr₄, PPh₃(6-bromobenzo[d] nih.govgoogle.comdioxol-5-yl)methanol5-bromo-6-(bromomethyl)benzo[d] nih.govgoogle.comdioxole. worldresearchersassociations.com
Azide (B81097) SubstitutionNaN₃5-bromo-6-(bromomethyl)benzo[d] nih.govgoogle.comdioxole5-(azidomethyl)-6-bromobenzo[d] nih.govgoogle.comdioxole. worldresearchersassociations.com
Huisgen CycloadditionCuI, Phenylacetylene5-(azidomethyl)-6-bromobenzo[d] nih.govgoogle.comdioxole1,2,3-triazole substituted benzodioxole. researchgate.networldresearchersassociations.com
Nitration/OxidationHNO₃/AcOH; KMnO₄Safrole(6-nitro-benzo[l,3]dioxole-5-il) acetic acid. researchgate.net

The formation of the benzo[d] nih.govgoogle.comdioxole ring itself is a critical step in these synthetic pathways. The most common method involves the reaction of a catechol (1,2-dihydroxybenzene) with a dihaloalkane, such as dichloromethane or dibromomethane, or a di-alkoxyalkane. google.com This condensation reaction forms the characteristic five-membered dioxole ring fused to the benzene (B151609) ring.

Subsequent functionalization of the newly formed ring can be achieved through catalytic acylation. This reaction can be catalyzed by a variety of compounds, including ZnO, ZnCl₂, FeCl₃, and perchloric acid (HClO₄), with the latter being particularly effective. google.com Lewis acids such as Indium(III) chloride have also been reported as catalysts for the formation of related, larger ring systems like dibenzo[d,f] nih.govgoogle.comdioxepins. thieme-connect.de

The synthesis of chiral, non-racemic benzo[d] nih.govgoogle.comdioxole derivatives is of significant interest, particularly for applications in medicinal chemistry and materials science. Asymmetric catalysis provides powerful strategies to achieve this.

One notable approach is the use of chiral rhodium catalysts. A Rh(II)-catalyzed asymmetric three-component reaction has been developed for the synthesis of chiral 1,3-dioxoles with high enantioselectivity. nih.gov In the context of natural product synthesis, Noyori asymmetric hydrogenation has been a key step in establishing the stereochemistry of complex alkaloids that feature a benzo[d] nih.govgoogle.comdioxole motif. rsc.org Furthermore, highly atroposelective C-H cyanation of related aromatic systems has been achieved using a chiral binaphthyl "O"-linked Cp rhodium (BOCpRh) complex, demonstrating a method to introduce both a nitrile group and axial chirality simultaneously. nih.gov These catalytic asymmetric reactions represent sophisticated methods for the construction of enantiomerically enriched compounds. researchgate.net

Synthesis Methodologies for Deuterated Benzo[d]rsc.orgnih.govdioxole Derivatives

The synthesis of deuterated benzo[d] rsc.orgnih.govdioxole derivatives is of significant interest, particularly for use in metabolic studies and as internal standards in analytical chemistry. A key approach involves the reaction of deuterated dihalomethanes with catechols that have deuterated phenolic groups. This method has been shown to significantly increase the isotopic yield of the resulting d₂-benzo[d] rsc.orgnih.govdioxoles to over 99.0%. rsc.org

The general two-step process begins with the deuteration of the phenolic hydroxyl groups of a catechol derivative, followed by an alkylation reaction with dihalodideuteromethane (CD₂X₂) to form the deuterated methylenedioxy bridge. The isotopic enrichment of the final product is typically greater than 99.0%, and can even exceed 99.9%. rsc.org

Key parameters for the alkylation reaction have been optimized to ensure high chemical and isotopic yields. The reaction is typically carried out using 2 to 4 equivalents of a base relative to the catechol, at temperatures ranging from room temperature to 130 °C for a duration of 1 to 24 hours. rsc.org More specific conditions often involve temperatures between 90 and 110 °C for 1 to 4 hours. rsc.org This method provides a reliable pathway to highly enriched deuterated benzo[d] rsc.orgnih.govdioxole derivatives. rsc.org

Table 1: Reaction Conditions for the Synthesis of Deuterated Benzo[d] rsc.orgnih.govdioxoles
ParameterTypical RangeCommon RangeMore Common Range
Base Equivalents (relative to catechol)2 - 42.0 - 2.2-
TemperatureRoom Temp - 130 °C90 - 110 °C110 °C
Reaction Time1 - 24 hours1 - 4 hours~1.5 hours
Isotopic Enrichment>99.0%>99.5%>99.9%
Data sourced from patent EP2727915A1. rsc.org

Chemo- and Regioselectivity in Benzo[d]rsc.orgnih.govdioxole-4-carbonitrile Synthesis

Achieving chemo- and regioselectivity is paramount in the synthesis of specifically substituted aromatic compounds like Benzo[d] rsc.orgnih.govdioxole-4-carbonitrile. The primary challenge lies in directing functionalization to the C-4 position of the benzo[d] rsc.orgnih.govdioxole ring, as opposed to the more electronically activated C-5 position.

A powerful strategy to control regioselectivity is Directed ortho-Metalation (DoM) . wikipedia.org In this approach, a Directed Metalation Group (DMG) on the aromatic ring complexes with an organolithium reagent, such as n-butyllithium. wikipedia.org This complexation increases the acidity of the protons at the adjacent ortho positions, facilitating their removal by the strong base. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with a suitable electrophile to introduce a new substituent exclusively at the ortho position. wikipedia.org

For the benzo[d] rsc.orgnih.govdioxole system, the oxygen atoms of the dioxole ring can function as a weak DMG. However, to achieve selective functionalization at the C-4 position, a stronger directing group is often required at a neighboring position to overcome the electronic preference for substitution at C-5. Alternatively, if the starting material is already substituted, the existing functional groups dictate the position of further reactions. For instance, the synthesis of 1-((6-bromobenzo[d] rsc.orgnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole demonstrates how a bromine atom at the 6-position directs subsequent reactions. worldresearchersassociations.com

Modern approaches also include transition-metal-catalyzed C-H activation and cyanation. These methods can offer high regioselectivity based on the design of the catalyst and directing groups. For example, rhodium(III)-catalyzed C-H cyanation has been used for various aromatic systems, providing a direct route to aryl nitriles. researchgate.net Such methods could potentially be adapted for the direct and regioselective synthesis of Benzo[d] rsc.orgnih.govdioxole-4-carbonitrile, avoiding the need for pre-functionalized substrates.

Application of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of benzo[d] rsc.orgnih.govdioxole derivatives aims to reduce the environmental impact of chemical manufacturing. wjpmr.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, and increasing energy efficiency. wjpmr.com

A prominent green technique applied to the synthesis of related heterocyclic compounds is the use of microwave irradiation . researchgate.net Microwave-assisted synthesis often leads to a significant reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.net

For instance, the synthesis of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives has been achieved by reacting catechol with benzoic acid derivatives under microwave irradiation. researchgate.net This method offers several advantages that align with green chemistry principles:

Energy Efficiency and Speed: Reactions are completed in seconds (30–120 seconds) compared to the hours often required for conventional heating. researchgate.net

Reduced Waste: The use of polyphosphoric acid acts as both a catalyst and a solvent, eliminating the need for additional toxic organic solvents like benzene or toluene. researchgate.net

Higher Yields: The reported yields for this microwave-assisted method are generally high, ranging from 60–85%. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Phenyl-1,3-benzodioxole
MethodCatalyst/SolventReaction TimeYieldGreen Chemistry Advantages
Conventional HeatingVarious (e.g., Montmorillonite KSF, HY Zeolite)Long (e.g., 5 hours)Variable-
Microwave-AssistedPolyphosphoric Acid30 seconds80.2%Reduced time, high yield, avoids toxic solvents. researchgate.net
Data for microwave synthesis sourced from Gupta et al. researchgate.net

These approaches demonstrate a commitment to developing more sustainable synthetic routes in organic chemistry, which can be extrapolated to the synthesis of Benzo[d] rsc.orgnih.govdioxole-4-carbonitrile.

Chemical Reactivity and Derivatization of Benzo D 1 2 Dioxole 4 Carbonitrile Scaffolds

Transformations Involving the Carbonitrile Group of Benzo[d]researchgate.netwikipedia.orgdioxole-4-carbonitrile

The carbonitrile (cyano) group is a versatile functional handle that can be converted into several other important chemical moieties, significantly expanding the synthetic utility of the Benzo[d] researchgate.netwikipedia.orgdioxole-4-carbonitrile core.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, Benzo[d] researchgate.netwikipedia.orgdioxole-4-carboxylic acid. libretexts.org This transformation is fundamental for introducing a carboxyl group, which can then participate in further reactions such as esterification or amide bond formation.

Reduction to Primary Amine: A common and crucial transformation is the reduction of the nitrile to a primary amine, (Benzo[d] researchgate.netwikipedia.orgdioxol-4-yl)methanamine. This reaction opens pathways to a vast number of derivatives. Several reducing agents can accomplish this, with lithium aluminum hydride (LiAlH₄) being particularly effective. libretexts.orgchemguide.co.uk Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) in the presence of ammonia (B1221849) also serves as an effective method, often employed to suppress the formation of secondary and tertiary amine byproducts. commonorganicchemistry.comorganic-chemistry.org

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines
ReagentTypical ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether or THF; 2. Aqueous workupA powerful, non-selective reducing agent. libretexts.orgchemguide.co.uk
Borane-Tetrahydrofuran (BH₃-THF)THF, heatA more selective alternative to LiAlH₄. commonorganicchemistry.com
Catalytic Hydrogenation (H₂/Raney Ni)H₂ gas, Raney Nickel catalyst, often with NH₃Ammonia is added to minimize side products. commonorganicchemistry.com
DiisopropylaminoboraneCatalytic LiBH₄, THFReduces a variety of aromatic nitriles in excellent yields. nih.gov

Conversion to Tetrazole: The nitrile group can undergo a [3+2] cycloaddition reaction with azides, typically sodium azide (B81097) in the presence of a Lewis acid or an ammonium (B1175870) salt, to form a tetrazole ring. beilstein-journals.orgnih.gov This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group, potentially improving a molecule's metabolic stability and lipophilicity. beilstein-journals.orgnih.gov This reaction converts Benzo[d] researchgate.netwikipedia.orgdioxole-4-carbonitrile into 5-(Benzo[d] researchgate.netwikipedia.orgdioxol-4-yl)-1H-tetrazole.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzodioxole Ring

Electrophilic Aromatic Substitution (EAS): The benzodioxole ring is generally activated towards electrophilic attack due to the electron-donating nature of the two oxygen atoms, which increase the electron density of the aromatic system through resonance. chemicalbook.comwikipedia.org This activating effect directs incoming electrophiles to the ortho and para positions relative to the oxygen atoms. However, in Benzo[d] researchgate.netwikipedia.orgdioxole-4-carbonitrile, the strongly deactivating, meta-directing nitrile group exerts an opposing influence. libretexts.orgorganicchemistrytutor.com

Nucleophilic Aromatic Substitution (NAS): Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, such as the nitrile group, can activate the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org For an SNAr reaction to occur, a good leaving group (typically a halide) must also be present on the ring.

In a hypothetical halogenated derivative, such as 7-chloro-benzo[d] researchgate.netwikipedia.orgdioxole-4-carbonitrile, the nitrile group at position 4 would activate the ring for nucleophilic attack. The electron-withdrawing effect of the nitrile group stabilizes the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho or para positions relative to the nitrile. masterorganicchemistry.comlibretexts.org This would facilitate the displacement of the chloride by a nucleophile.

Ring-Opening and Rearrangement Reactions of Benzo[d]researchgate.netwikipedia.orgdioxole Systems

The 1,3-dioxole (B15492876) ring is generally stable but can undergo ring-opening under certain conditions. For instance, cleavage of the methylenedioxy bridge can occur, although this typically requires harsh reaction conditions.

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. wiley-vch.de While specific rearrangement reactions involving the Benzo[d] researchgate.netwikipedia.orgdioxole-4-carbonitrile scaffold are not extensively documented, general rearrangement types like the Baeyer-Villiger or Beckmann rearrangement could be envisioned on derivatives containing appropriate functional groups. wiley-vch.de For example, a ketone derivative of the benzodioxole ring could potentially undergo a Baeyer-Villiger oxidation. Radical-induced rearrangements have also been studied in related benzodioxole systems, sometimes leading to unexpected products like benzocoumarins. cdnsciencepub.com

Transition Metal-Catalyzed Coupling Reactions of Benzo[d]researchgate.netwikipedia.orgdioxole Derivatives

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of Benzo[d] researchgate.netwikipedia.orgdioxole-4-carbonitrile are excellent substrates for these powerful reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. wikipedia.org For example, a bromo-substituted derivative of Benzo[d] researchgate.netwikipedia.orgdioxole-4-carbonitrile could be coupled with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds. Research has demonstrated the successful Suzuki-Miyaura coupling of (6-bromobenzo[d] researchgate.netwikipedia.orgdioxol-5-yl)methanol derivatives with various boronic acids using a PdCl₂(PPh₃)₂ catalyst. researchgate.netresearchgate.net This methodology is directly applicable to creating a wide range of substituted benzodioxole structures.

Table 2: Example of Suzuki-Miyaura Reaction Conditions for a Benzodioxole Derivative
ComponentSpecific Reagent/ConditionRole
Aryl Halide1-((6-bromobenzo[d] researchgate.netwikipedia.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoleSubstrate
Boronic AcidVarious substituted arylboronic acidsCoupling Partner
CatalystPdCl₂(PPh₃)₂Palladium(II) pre-catalyst
LigandPPh₃ (Triphenylphosphine)Stabilizes the palladium center
BaseK₂CO₃Activates the boronic acid
SolventDioxaneReaction medium

researchgate.netwikipedia.orgresearchgate.netorganic-chemistry.org

Heck-Mizoroki Reaction: The Heck reaction is another palladium-catalyzed method that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net A halogenated Benzo[d] researchgate.netwikipedia.orgdioxole-4-carbonitrile could react with various alkenes to introduce vinyl groups onto the aromatic ring.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of aryl halides with a wide range of primary and secondary amines. libretexts.orgjk-sci.com This would be a powerful tool for synthesizing N-aryl derivatives starting from a halogenated Benzo[d] researchgate.netwikipedia.orgdioxole-4-carbonitrile, providing access to compounds that are difficult to prepare via traditional methods like nucleophilic aromatic substitution. wikipedia.orgacsgcipr.org

Radical Pathway Investigations in Benzo[d]researchgate.netwikipedia.orgdioxole Reactions

Radical reactions proceed through intermediates with unpaired electrons and typically occur in three phases: initiation, propagation, and termination. libretexts.orglumenlearning.com In the context of the benzodioxole system, radical abstraction of a hydrogen atom from the methylene (B1212753) (-CH₂-) bridge is a known pathway, forming a 1,3-benzodioxol-2-yl radical. cdnsciencepub.com This radical can then participate in various subsequent reactions, such as addition to alkenes. While much of the research focuses on generating these radicals via hydrogen atom transfer (HAT), direct photochemical single-electron transfer (SET) oxidation is also a potential, though less explored, route.

The presence of the electron-withdrawing nitrile group on the aromatic ring would likely influence the stability and reactivity of any radical intermediates formed on the ring or the dioxole moiety, but specific studies on the radical pathways of Benzo[d] researchgate.netwikipedia.orgdioxole-4-carbonitrile are not widely reported. General principles suggest that radical reactions offer an alternative synthetic approach to functionalize this scaffold under conditions distinct from ionic pathways. nih.govlibretexts.org

Spectroscopic and Structural Elucidation of Benzo D 1 2 Dioxole 4 Carbonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. uobasrah.edu.iq It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and the connectivity between them. uobasrah.edu.iq

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for initial structural characterization. emerypharma.com The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. emerypharma.com

For Benzo[d] sdsu.eduachemblock.comdioxole-4-carbonitrile, the aromatic protons on the benzene (B151609) ring and the protons of the methylene (B1212753) bridge in the dioxole ring would exhibit characteristic chemical shifts. Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the nitrile carbon, and the methylene carbon of the dioxole moiety.

A series of N-(benzo[d] sdsu.eduachemblock.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds, which are analogs, were characterized using ¹H NMR and ¹³C NMR, confirming their synthesized structures. frontiersin.org For instance, in related benzodioxole derivatives, the protons of the dioxole ring typically appear as a singlet around 5.8 ppm, while the aromatic protons show signals in the range of 6.5-6.7 ppm. ias.ac.in The carbon signals for these analogs show the dioxole carbon at approximately 100 ppm and the aromatic carbons between 107 and 148 ppm. ias.ac.in

Table 1: Representative ¹H and ¹³C NMR Data for Benzo[d] sdsu.eduachemblock.comdioxole Analogs

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
5-((methylselanyl)methyl)benzo[d] sdsu.eduachemblock.comdioxole 6.68 (s, 1H), 6.59–6.58 (d, 2H), 5.83 (s, 2H), 3.56 (s, 2H), 1.18 (s, 3H) 147.72, 146.37, 132.86, 121.82, 109.14, 107.85, 100.84, 28.30, 4.07
5-((allylselanyl)methyl)benzo[d] sdsu.eduachemblock.comdioxole 6.69 (s, 1H), 6.59–6.58 (d, 2H), 5.85–5.71 (m, 1H), 5.82 (s, 2H), 4.96–4.91 (d, 2H), 3.54 (s, 2H), 3.02–2.99 (d, 2H) 147.68, 146.31, 134.98, 132.81, 121.95, 116.30, 109.36, 107.81, 100.99, 33.78, 26.53

Data sourced from a study on organoselenium compounds. ias.ac.in

2D NMR Experiments (COSY, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within a molecule. emerypharma.com Correlation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. sdsu.edu Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton, especially for assigning quaternary carbons. sdsu.eduemerypharma.com

For complex benzodioxole analogs and other heterocyclic systems, a combination of COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC experiments is routinely used to achieve complete and unambiguous assignment of all proton and carbon signals. researchgate.netnih.gov These techniques allow chemists to trace out the spin systems and confirm the regiochemistry of substitution on the aromatic ring. researchgate.netipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

For Benzo[d] sdsu.eduachemblock.comdioxole-4-carbonitrile, the IR spectrum would be expected to show a characteristic sharp absorption band for the nitrile (C≡N) group, typically in the range of 2220-2260 cm⁻¹. mdpi.com In the synthesis of a related compound, benzo[1,2-d:4,5-d′]bis( sdsu.eduachemblock.comijcmas.comthiadiazole)-4-carbonitrile, the presence of the cyano group was confirmed by an IR band at 2233 cm⁻¹. mdpi.com Additionally, bands corresponding to C-H stretching of the aromatic ring and the methylene group, C=C stretching of the aromatic ring, and C-O stretching of the dioxole ether linkages would be observed. ias.ac.in

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While strong IR bands are associated with polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of vibrational modes observed in experimental IR and Raman spectra. nih.govnih.gov

Table 2: Characteristic IR Frequencies for Functional Groups in Benzo[d] sdsu.eduachemblock.comdioxole Derivatives

Functional Group Characteristic Frequency Range (cm⁻¹)
C≡N (Nitrile) 2220 - 2260
C-H (Aromatic) 3000 - 3100
C-H (Aliphatic) 2850 - 3000
C=C (Aromatic) 1400 - 1600
C-O (Ether) 1000 - 1300

General frequency ranges based on established spectroscopic principles.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of a compound and, through fragmentation patterns, can offer structural information. ias.ac.in High-Resolution Mass Spectrometry (HRMS) measures the mass with very high accuracy, allowing for the determination of the elemental formula of a molecule. mdpi.comnih.gov

For Benzo[d] sdsu.eduachemblock.comdioxole-4-carbonitrile (C₈H₅NO₂), HRMS would confirm its molecular formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. achemblock.com The synthesis of novel N-(benzo[d] sdsu.eduachemblock.comdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives was confirmed using HRMS, which provided the exact mass and thus the elemental composition of the target compounds. frontiersin.org Similarly, the structure of benzo[1,2-d:4,5-d′]bis( sdsu.eduachemblock.comijcmas.comthiadiazole)-4-carbonitrile was established with the aid of HRMS. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. ias.ac.in This data is used to calculate the empirical formula of the substance. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula to verify its accuracy.

The synthesis and characterization of various benzo[d] sdsu.eduachemblock.comdioxole derivatives and other heterocyclic compounds often include elemental analysis as a final check of purity and composition. ias.ac.inmdpi.com For Benzo[d] sdsu.eduachemblock.comdioxole-4-carbonitrile, elemental analysis would be expected to yield percentage values for carbon, hydrogen, and nitrogen that are in close agreement with the calculated values for the formula C₈H₅NO₂.

**Table 3: Theoretical Elemental Composition of Benzo[d] sdsu.eduachemblock.comdioxole-4-carbonitrile (C₈H₅NO₂) **

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C) 12.011 8 96.088 65.30%
Hydrogen (H) 1.008 5 5.040 3.43%
Nitrogen (N) 14.007 1 14.007 9.52%
Oxygen (O) 15.999 2 31.998 21.75%
Total 147.133 100.00%

Calculated based on standard atomic weights.

X-ray Crystallography for Solid-State Structural Determination

While a specific X-ray crystal structure for Benzo[d] sdsu.eduachemblock.comdioxole-4-carbonitrile was not found in the provided search results, the technique has been applied to numerous analogs. For example, the crystal structure of (Z)-methyl 3-(benzo[d] sdsu.eduachemblock.comdioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate (B77674) was determined, revealing a planar conformation for the benzodioxole moiety. ijcmas.com The crystal packing was stabilized by C-H···O intermolecular hydrogen bonds. ijcmas.com Similarly, the structures of other complex heterocyclic systems containing benzodioxole or related fused rings have been elucidated by X-ray diffraction, providing a basis for understanding their conformational preferences. nih.govrsc.org

Computational Chemistry and Theoretical Investigations of Benzo D 1 2 Dioxole 4 Carbonitrile

Density Functional Theory (DFT) Studies on Benzo[d]benchchem.comresearchgate.netdioxole-4-carbonitrile Analogs

Density Functional Theory (DFT) has become a important method for predicting the properties of molecular systems. For analogs of Benzo[d] researchgate.netdioxole-4-carbonitrile, DFT calculations can elucidate various aspects of their molecular and electronic structure. These studies often employ hybrid functionals like B3LYP, which have been shown to provide a good balance between accuracy and computational cost for organic molecules. mdpi.comresearchgate.net

Optimized Geometries and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

A fundamental step in any DFT study is the optimization of the molecule's geometry to find its most stable conformation. For benzodioxole derivatives, DFT calculations can accurately predict bond lengths and angles, which often show good agreement with experimental data from techniques like X-ray crystallography. mdpi.comnih.gov For instance, studies on similar structures have demonstrated a high correlation (correlation coefficient of 0.99) between DFT-optimized and experimentally determined geometric parameters. mdpi.com

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov In benzodioxole systems, the HOMO is often localized on the electron-rich benzodioxole ring system, while the LUMO may be distributed over other parts of the molecule, depending on the substituents. nih.gov This separation of FMOs is a characteristic feature of many organic electronic materials. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Benzodioxole Analog

ParameterValue (eV)
HOMO Energy-5.75
LUMO Energy-2.50
HOMO-LUMO Gap3.25

Note: The data presented is for a representative benzodioxole analog and is intended for illustrative purposes. Actual values for Benzo[d] researchgate.netdioxole-4-carbonitrile would require specific calculations.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule. researchgate.net These functions indicate where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions, researchers can predict which atoms in the Benzo[d] researchgate.netdioxole-4-carbonitrile framework are most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netwalisongo.ac.id The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In a typical MEP map, red and yellow colors indicate negative potential, while blue indicates positive potential. researchgate.net For a molecule like Benzo[d] researchgate.netdioxole-4-carbonitrile, the MEP map would likely show negative potential around the oxygen atoms of the dioxole ring and the nitrogen atom of the nitrile group, making these sites attractive for electrophiles. Conversely, the hydrogen atoms of the aromatic ring would exhibit positive potential. researchgate.net

Harmonic Vibrational Wavenumber Calculations

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational wavenumbers with experimental spectra, researchers can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. mdpi.comresearchgate.net For example, the characteristic stretching frequency of the nitrile (C≡N) group in Benzo[d] researchgate.netdioxole-4-carbonitrile would be readily identifiable in both the calculated and experimental IR spectra, typically appearing in the region of 2220-2260 cm⁻¹. mdpi.com

Non-linear Optics (NLO) and Natural Bond Orbital (NBO) Analysis

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov DFT calculations can be used to predict the NLO properties of molecules, such as their first-order hyperpolarizability (β). Molecules with large β values are promising candidates for NLO applications. The NLO response of a molecule is often related to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group. nih.gov In the case of benzodioxole derivatives, the benzodioxole moiety can act as an electron donor. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. walisongo.ac.id It examines the interactions between filled and vacant orbitals, revealing information about hyperconjugation and charge delocalization. This analysis can help to explain the stability and reactivity of the molecule. walisongo.ac.id

Molecular Docking and Dynamics Simulations in Benzo[d]benchchem.comresearchgate.netdioxole Research

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. nih.govcosmosscholars.com These methods are widely used in drug discovery to predict the binding mode of a potential drug molecule to its target and to estimate its binding affinity. nih.govnih.govmdpi.com

In the context of Benzo[d] researchgate.netdioxole research, molecular docking could be employed to investigate the potential biological targets of Benzo[d] researchgate.netdioxole-4-carbonitrile and its derivatives. For instance, if a particular benzodioxole compound is found to have anticancer activity, docking studies could be used to predict how it binds to the active site of a cancer-related protein. mdpi.comcosmosscholars.com

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide insights into the stability of the complex and the flexibility of both the ligand and the receptor, which can be crucial for understanding the mechanism of action. nih.govcosmosscholars.com

Ligand-Protein Interaction Profiling and Binding Affinity Prediction

Computational methods are essential for predicting how a ligand, such as a benzo[d] nih.govfrontiersin.orgdioxole derivative, might interact with a protein target. These techniques can estimate the strength of this interaction, known as binding affinity, which is a critical parameter in drug discovery and design.

Detailed Research Findings: Research into derivatives of the benzo[d] nih.govfrontiersin.orgdioxole scaffold has utilized computational tools to predict their potential as bioactive agents. For instance, in the development of auxin receptor agonists, a series of N-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were designed and evaluated. nih.govresearchgate.net Computer-aided drug discovery approaches were employed to screen for potent lead compounds based on the auxin receptor TIR1 (Transport Inhibitor Response 1). researchgate.net The process involved filtering large chemical databases and then using molecular docking to predict how these molecules would bind to the receptor. researchgate.net

Similarly, a series of benzo[d] nih.govfrontiersin.orgdioxole-6-benzamide derivatives were designed as potential insect growth regulators by targeting chitinase (B1577495) enzymes. acs.org Computational modeling was used to understand the binding modes of a lead compound to recognize critical interactions and favorable residues for bioactivity. acs.org This information guided the rational design of new derivatives with improved inhibitory activity. acs.org The binding affinity, often expressed as a dissociation constant (Kd) or inhibition constant (Ki), can be predicted using scoring functions within docking programs or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). For example, studies on benzofuran (B130515) derivatives binding to bovine serum albumin (BSA) have used fluorescence spectroscopy to experimentally confirm computationally predicted binding affinities, showing dissociation constants in the nanomolar range. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. nih.gov For designer benzodiazepines, a QSAR model was used to predict binding affinity to the GABAA receptor, highlighting how structural modifications influence potency. nih.govnih.gov Such models could be developed for benzo[d] nih.govfrontiersin.orgdioxole derivatives to predict their binding affinity to various targets.

Table 1: Examples of Predicted Binding Affinities for Benzo[d] nih.govfrontiersin.orgdioxole Derivatives and Related Compounds This table provides examples from studies on related compounds to illustrate the type of data generated in binding affinity prediction.

Compound ClassProtein TargetPredicted/Measured AffinityMethodologySource
Benzo[d] nih.govfrontiersin.orgdioxole-6-benzamide (d29)Ostrinia furnacalis Chitinases (OfChtI, OfChtII, OfChi-h)Ki = 0.8 µM, 11.9 µM, 2.3 µMRational Design, Enzyme Inhibition Assay acs.org
4-Nitrophenyl-functionalized Benzofuran (BF1)Bovine Serum Albumin (BSA)kD = 28.4 ± 10.1 nMFluorescence Spectroscopy nih.gov
Designer Benzodiazepine (B76468) (Clobromazolam)GABAA ReceptorPredicted log 1/c = 10.14QSAR Modeling nih.gov
Designer Benzodiazepine (Flualprazolam)GABAA ReceptorPredicted log 1/c = 10.13QSAR Modeling nih.gov

Receptor Binding Interactions and Ligand-Protein Complex Modeling

Beyond predicting if a molecule binds, computational modeling visualizes how it binds. This involves creating a three-dimensional model of the ligand-protein complex to analyze the specific interactions that stabilize the binding.

Detailed Research Findings: Molecular docking studies are central to modeling ligand-protein complexes. These studies place the ligand into the binding site of a protein and evaluate the fit. For derivatives of benzo[d] nih.govfrontiersin.orgdioxole, docking simulations have been crucial. In the search for auxin agonists, the crystal structure of the TIR1 receptor was used as a template to model how the designed compounds would interact with the protein's binding pocket. nih.govfrontiersin.org

The analysis of these models reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the protein. nih.gov For example, the interaction of benzodiazepines with the GABAA receptor has been a subject of extensive modeling, with studies proposing different binding modes based on the specific ligand structure. nih.gov These models identify crucial residues within the binding pocket that are responsible for anchoring the ligand. nih.gov

The process often involves:

Obtaining a Protein Structure: Using an experimentally determined structure from the Protein Data Bank (PDB) or creating a homology model if no experimental structure is available. benthamscience.com

Ligand Preparation: Generating a 3D conformation of the ligand.

Docking Simulation: Using software to fit the ligand into the protein's binding site.

Interaction Analysis: Visualizing and cataloging the non-covalent interactions between the ligand and the protein using tools like Protein-Ligand Interaction Profiler (PLIP). mdpi.comresearchgate.net

These models are not static; molecular dynamics (MD) simulations can be used to observe the behavior of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. mdpi.com

Table 2: Predicted Receptor Binding Interactions for Benzo[d] nih.govfrontiersin.orgdioxole Derivatives This table illustrates the types of specific interactions identified through complex modeling of related compounds.

Compound ClassProtein TargetKey Interacting Residues (Predicted)Interaction TypeSource
N-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl) acetamidesAuxin Receptor TIR1Not specified in abstractAssumed hydrogen bonding, hydrophobic interactions nih.govresearchgate.net
Benzo[d] nih.govfrontiersin.orgdioxole-6-benzamidesInsect ChitinasesNot specified in abstractAssumed hydrogen bonding, hydrophobic interactions acs.org
Benzimidazole (B57391) derivativesLeishmania mexicana TIMTyr102, Tyr103, Ile69, Asn67, Phe75Hydrogen bonds, Hydrophobic interactions, π-stacking nih.gov

In Silico Pharmacokinetic and Pharmacodynamic (ADME) Predictions

A molecule's potential as a therapeutic agent depends not only on its interaction with a target but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). In silico tools can predict these properties early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

Detailed Research Findings: For a compound like Benzo[d] nih.govfrontiersin.orgdioxole-4-carbonitrile, a standard in silico ADME analysis would predict several key parameters. These predictions are typically based on the molecule's structure and physicochemical properties.

Physicochemical Properties: Predictions often start with properties like molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These are used in "drug-likeness" filters like Lipinski's Rule of Five. frontiersin.org Studies on various heterocyclic compounds, such as benzothiazole (B30560) derivatives, have shown that they can be designed to comply with these rules, suggesting good potential for oral bioavailability. nih.gov

Absorption: Models predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Predictions include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VD). frontiersin.org

Metabolism: Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. frontiersin.org

Excretion: While harder to predict, some models estimate clearance rates.

Toxicity: In silico models can screen for potential toxicity, such as mutagenicity (Ames test prediction) or cardiotoxicity (hERG inhibition). mdpi.com

Table 3: Illustrative In Silico ADME/Tox Predictions This table shows a typical set of parameters that would be computationally predicted for a compound like Benzo[d] nih.govfrontiersin.orgdioxole-4-carbonitrile. The values are for illustrative purposes.

ADME/Tox PropertyPredicted ParameterTypical InterpretationSource (Methodology)
Drug-LikenessLipinski's Rule of FiveCompliant (Suggests good oral bioavailability) frontiersin.org
AbsorptionHuman Intestinal Absorption (%)High (e.g., >85%) nih.gov
DistributionBlood-Brain Barrier (BBB) PermeationLow/High (Indicates potential for CNS effects) frontiersin.org
DistributionPlasma Protein Binding (%)Low/High (Affects free drug concentration) frontiersin.org
MetabolismCYP450 2D6 SubstrateYes/No (Identifies potential drug-drug interactions) frontiersin.org
ToxicityAmes MutagenicityNon-mutagenic mdpi.com

Computational Prediction of Reaction Mechanisms and Pathways

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. It can be used to map out the entire energy landscape of a reaction, including reactants, products, intermediates, and transition states.

Detailed Research Findings: While specific DFT studies on the reaction mechanisms of Benzo[d] nih.govfrontiersin.orgdioxole-4-carbonitrile are not readily available, the methodology is widely applied to understand organic reactions. For example, DFT has been used to study the 1,3-dipolar cycloaddition mechanism of nitrilimines with benzodiazepine. researchgate.net Such studies calculate the activation energies and geometries of transition states, allowing researchers to determine whether a reaction is concerted or stepwise and to explain its regio- and stereoselectivity. researchgate.netresearchgate.net

A computational study of a reaction mechanism involving a benzo[d] nih.govfrontiersin.orgdioxole derivative would typically involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, and any intermediates.

Transition State Searching: Locating the highest-energy point along the lowest-energy reaction path (the transition state).

Frequency Calculations: Confirming that reactants and products are energy minima and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Plotting the reaction path from the transition state down to the reactant and product to ensure the correct connection.

These calculations provide deep insight into the electronic changes that occur during the reaction, helping to rationalize experimental outcomes and predict the feasibility of new synthetic routes. rsc.org For instance, understanding the mechanism of cyanation or other functional group transformations on the benzo[d] nih.govfrontiersin.orgdioxole ring could be achieved using these methods. mdpi.com

Pharmacophore Modeling and Virtual Screening for Benzo[d]nih.govfrontiersin.orgdioxole Compounds

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

Detailed Research Findings: Pharmacophore models are instrumental in virtual screening, where large libraries of chemical compounds are computationally filtered to identify those that match the pharmacophore and are therefore likely to be active.

A clear example of this approach is the discovery of benzo[d] nih.govfrontiersin.orgdioxole derivatives as auxin receptor agonists. nih.govfrontiersin.orgresearchgate.net The process followed a distinct workflow:

Database Preparation: A large chemical database (e.g., Maybridge) was selected.

Initial Filtering: The database was filtered based on physicochemical properties, such as using Lipinski's Rule of Five, to select for molecules with drug-like or herbicide-like characteristics. frontiersin.org

Pharmacophore Model Generation: Based on the known structure of the auxin receptor TIR1, a pharmacophore model was created. nih.gov This model included key features like hydrophobic centroids and hydrogen-bond acceptors. frontiersin.org

Pharmacophore-Based Screening: The filtered database was then screened against the pharmacophore model, drastically reducing the number of candidate molecules. frontiersin.org

Docking and Scoring: The remaining hits were then subjected to molecular docking to predict their binding mode and affinity, leading to the selection of a lead compound, N-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide (HTS05309), for synthesis and biological testing. nih.gov

This workflow demonstrates a powerful and efficient strategy for discovering novel, active compounds based on a specific chemical scaffold like benzo[d] nih.govfrontiersin.orgdioxole. nih.govnih.gov

Table 4: Typical Workflow for Pharmacophore Modeling and Virtual Screening

StepDescriptionExample from ResearchSource
1. Target SelectionIdentify a biological target with a known or modeled 3D structure.Auxin receptor TIR1 nih.govresearchgate.net
2. Pharmacophore GenerationDefine essential chemical features (H-bond donors/acceptors, hydrophobic areas, etc.) required for binding.Model containing hydrophobic centroid, aromatic centroid, and H-bond acceptor. frontiersin.org
3. Database PreparationSelect a large chemical library (e.g., ZINC15, Maybridge) and filter for drug-like properties (e.g., Lipinski's rules).26,766 molecules selected from Maybridge database based on herbicide-likeness. frontiersin.org
4. Virtual ScreeningComputationally screen the prepared library against the pharmacophore model.6,881 molecules obtained after pharmacophore screening. frontiersin.org
5. Hit RefinementUse molecular docking and scoring to rank the hits and select top candidates for experimental validation.Lead compound HTS05309 identified. nih.gov

Biological and Pharmacological Research of Benzo D 1 2 Dioxole 4 Carbonitrile and Its Derivatives

Anticancer and Cytotoxic Activities of Benzo[d]nih.govresearchgate.netdioxole Analogs

Derivatives of 1,3-benzodioxole (B145889) have demonstrated notable antimitotic and cytotoxic activities. researchgate.net These compounds are recognized for their ability to inhibit the growth of various human tumor cell lines. researchgate.netresearchgate.net The incorporation of a methylenedioxy moiety is often associated with enhanced biological activity. researchgate.net

In Vitro Efficacy against Diverse Cancer Cell Lines (HepG2, HCT116, MCF-7, Ec9706, Eca109)

A number of studies have evaluated the in vitro cytotoxic effects of benzo[d] nih.govresearchgate.netdioxole derivatives against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colon carcinoma (HCT116), and breast adenocarcinoma (MCF-7). nih.gov

For instance, a series of newly synthesized bis-benzo[d] nih.govresearchgate.netdioxol-5-yl thiourea (B124793) derivatives were tested for their cytotoxic effects. nih.gov Many of these compounds exhibited significant antitumor activity, with some showing greater potency than the standard drug, doxorubicin (B1662922). nih.gov Notably, one of the most active compounds, 1,1'-(1,4-phenylene)bis(3-(benzo[d] nih.govresearchgate.netdioxol-5-yl)thiourea), displayed IC50 values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF-7. nih.gov In comparison, the IC50 values for doxorubicin were 7.46 µM, 8.29 µM, and 4.56 µM, respectively. nih.gov Importantly, these compounds were found to be non-cytotoxic to normal cell lines. nih.gov

Similarly, certain thiourea derivatives incorporating the benzo[d] nih.govresearchgate.netdioxole moiety have shown significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines, in some cases surpassing the efficacy of doxorubicin. researchgate.net For example, N¹,N³-disubstituted-thiosemicarbazone derivatives exhibited IC50 values of 1.11, 1.74, and 7.0 μM for HCT116, HepG2, and MCF-7, respectively. researchgate.net

Furthermore, a series of 4H-benzo[d] nih.govresearchgate.netoxazines, derived from N-(2-alkynyl)aryl benzamides, were studied for their effects on breast cancer cell lines MCF-7, CAMA-1, HCC1954, and SKBR-3. nih.gov These compounds showed a wide range of inhibition, with IC50 values from 0.09 to 157.4 µM across the different cell lines. nih.gov Compounds with an aryl substitution at the C-2 position of the oxazine (B8389632) ring were particularly effective. nih.gov

Table 1: In Vitro Cytotoxicity of Benzo[d] nih.govresearchgate.netdioxole Derivatives

CompoundCell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d] nih.govresearchgate.netdioxol-5-yl)thiourea)HepG22.38Doxorubicin7.46
HCT1161.548.29
MCF-74.524.56
N¹,N³-disubstituted-thiosemicarbazoneHCT1161.11Doxorubicin8.29
HepG21.747.46
MCF-77.04.56
4H-benzo[d] nih.govresearchgate.netoxazine (Compound 16)MCF-70.30--
CAMA-10.16--
SKBR-30.09--
HCC19540.51--

Investigation of Apoptosis Pathways (Annexin V-FITC, Bax, Bcl-2)

The mechanisms underlying the anticancer activity of benzo[d] nih.govresearchgate.netdioxole derivatives often involve the induction of apoptosis. nih.gov Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells and is tightly regulated by a family of proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2. nih.govnih.gov

Studies have utilized Annexin V-FITC staining to detect the externalization of phosphatidylserine (B164497), an early marker of apoptosis. bdbiosciences.combdbiosciences.com In apoptotic cells, phosphatidylserine moves from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescein-labeled Annexin V. bdbiosciences.combdbiosciences.com

Research on certain benzo[d] nih.govresearchgate.netdioxole derivatives has demonstrated their ability to modulate apoptosis-related proteins. nih.gov For example, the anticancer mechanisms of some bis-benzo[d] nih.govresearchgate.netdioxol-5-yl thiourea derivatives were investigated through Annexin V-FITC apoptosis assessment and by studying their effect on the mitochondrial apoptosis pathway proteins Bax and Bcl-2. nih.gov

Cell Cycle Analysis in Cancer Models

In addition to inducing apoptosis, some benzo[d] nih.govresearchgate.netdioxole derivatives have been shown to affect the cell cycle of cancer cells. nih.gov The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer.

Cell cycle analysis of cancer cells treated with certain benzo[d] nih.govresearchgate.netdioxole compounds has been performed to understand their antiproliferative mechanisms. nih.gov For example, one study reported that a carboxamide-benzodioxole derivative induced cell cycle arrest in the G2-M phase in a human liver cancer cell line (Hep3B), with an arrest rate close to that of the reference drug doxorubicin. najah.edu

Enzyme Inhibition Studies (e.g., EGFR Tyrosine Kinase, Kinases)

Enzyme inhibition is another important mechanism through which benzo[d] nih.govresearchgate.netdioxole derivatives can exert their anticancer effects. nih.gov Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a key enzyme involved in cell proliferation and survival, and its inhibition is a validated strategy in cancer therapy. nih.govreactionbiology.com

Several studies have focused on the EGFR inhibitory activity of benzo[d] nih.govresearchgate.netdioxole analogs. nih.govresearchgate.net For example, the anticancer mechanisms of certain thiourea derivatives were explored through EGFR inhibition assessments. researchgate.net Novel 4-benzylamino benzo-anellated pyrrolo[2,3-b]pyridines, which have structural similarities to known EGFR inhibitors, were synthesized and evaluated for their ability to inhibit EGFR. nih.govreactionbiology.com Some of these compounds showed significant affinities towards EGFR, with Ki values in the nanomolar range. nih.gov

Furthermore, research has also explored the potential of these compounds as dual inhibitors, targeting multiple kinases. nih.govreactionbiology.com For instance, some benzo-anellated pyrrolo[2,3-b]pyridines were found to be dual inhibitors of both EGFR and the insulin-like growth factor receptor (IGF-1R), which is implicated in resistance mechanisms to EGFR inhibitors. nih.govreactionbiology.com

Antimicrobial and Antifungal Properties of Benzo[d]nih.govresearchgate.netdioxole Compounds

In addition to their anticancer properties, benzo[d] nih.govresearchgate.netdioxole derivatives have also been investigated for their antimicrobial and antifungal activities. researchgate.netnih.gov

Evaluation against Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes)

The in vitro antibacterial activity of various benzo[d] nih.govresearchgate.netdioxole derivatives has been tested against a range of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains. researchgate.netresearchgate.net

For example, a series of 5-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives demonstrated high antibacterial activity against different Gram-positive and Gram-negative bacteria. nih.gov One of the pyrrolidinomethanone derivatives showed minimum inhibitory concentrations (MICs) of 80 and 110 nM against Sarcina and Staphylococcus aureus, respectively. nih.gov

Another study synthesized five 1,3-benzodioxole containing derivatives and evaluated their in vitro antibacterial activity against five pathogenic strains, including Escherichia coli, Pseudomonas aeruginosa, and methicillin-susceptible and -resistant Staphylococcus aureus (MRSA). researchgate.net A Schiff base derivative was able to inhibit four of the five tested strains, including MRSA. researchgate.net

Table 2: Antibacterial Activity of Benzo[d] nih.govresearchgate.netdioxole Derivatives

Compound ClassBacterial StrainActivity
5-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazolesSarcinaMIC: 80 nM (pyrrolidinomethanone derivative)
Staphylococcus aureusMIC: 110 nM (pyrrolidinomethanone derivative)
SarcinaMIC: 90 nM (hydroxypiperidinoethanone derivative)
1,3-Benzodioxole Schiff base derivativeEscherichia coliActive
Pseudomonas aeruginosaActive
Methicillin-susceptible Staphylococcus aureusActive
Methicillin-resistant Staphylococcus aureus (MRSA)Active

Evaluation against Fungal Strains

The search for new and effective antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. Derivatives of the benzo[d] nih.govlu.sedioxole scaffold have been investigated for their potential to inhibit the growth of various pathogenic fungal strains.

Recent studies have demonstrated the antifungal efficacy of benzodioxole derivatives against several clinically relevant fungi. For instance, a series of novel benzodioxole-imidazole molecular hybrids bearing ester functionalities were synthesized and evaluated for their in vitro antifungal potential against four fungal strains. lu.se Among these, specific derivatives showed notable activity against Candida albicans and Aspergillus niger. lu.se Compounds 5l and 5m , which feature a trifluoromethylphenyl moiety, exhibited the most potent activity against Candida albicans, with a minimum inhibitory concentration (MIC) value of 0.148 μmol/mL. lu.se Furthermore, compound 5l was also identified as the most active against Aspergillus niger. lu.se

Another study focused on nitropropenyl benzodioxole (NPBD), which displayed high activity in MIC assays against a broad range of phylogenetically diverse fungi. nih.gov This compound was found to be fungicidal to most species tested and its activity profile was comparable to that of established antifungal drugs like Amphotericin B and Miconazole. nih.gov The research highlighted NPBD's effectiveness against Candida albicans and Aspergillus fumigatus. nih.gov

While specific data on the activity of Benzo[d] nih.govlu.sedioxole-4-carbonitrile derivatives against Aspergillus clavatus is not extensively documented in the reviewed literature, the broad-spectrum antifungal activity observed for other derivatives suggests that this is a promising area for future investigation.

Antifungal Activity of Benzo[d] nih.govlu.sedioxole Derivatives

CompoundFungal StrainActivity (MIC)Reference
Nitropropenyl benzodioxole (NPBD)Candida albicansComparable to Amphotericin B and Miconazole nih.gov
Nitropropenyl benzodioxole (NPBD)Aspergillus fumigatusComparable to Amphotericin B and Miconazole nih.gov
Benzodioxole-imidazole hybrid 5lCandida albicans0.148 µmol/mL lu.se
Benzodioxole-imidazole hybrid 5mCandida albicans0.148 µmol/mL lu.se
Benzodioxole-imidazole hybrid 5bCandida tropicalis0.289 µmol/mL lu.se
Benzodioxole-imidazole hybrid 5oCandida parapsilosisActive lu.se
Benzodioxole-imidazole hybrid 5lAspergillus nigerMost active in series lu.se

Antioxidant Activity Investigations of Benzo[d]nih.govlu.sedioxole Derivatives

The investigation into the antioxidant properties of chemical compounds is crucial for understanding their potential to combat oxidative stress, a key factor in the pathogenesis of numerous diseases. Benzo[d] nih.govlu.sedioxole derivatives have been the subject of such investigations, with a focus on their ability to scavenge free radicals.

Free Radical Scavenging Assays (e.g., DPPH)

A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. Several studies have reported the antioxidant potential of various benzo[d] nih.govlu.sedioxole derivatives using this method. The activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

For instance, a study on new thiourea derivatives incorporating two benzo[d] nih.govlu.sedioxol-5-yl moieties reported on their evaluation. mdpi.com While the primary focus of this study was on anticancer activity, the underlying antioxidant potential often contributes to such biological effects. Another study on the synthesis and biological evaluation of benzodioxole derivatives as potential anticancer and antioxidant agents found that certain benzodiazepine (B76468) derivatives (compounds 7a and 7b ) exhibited moderate antioxidant activity with IC50 values of 39.85 and 79.95 µM, respectively.

Antioxidant Activity of Benzo[d] nih.govlu.sedioxole Derivatives (DPPH Assay)

CompoundIC50 (µM)Reference
Benzodiazepine derivative 7a39.85
Benzodiazepine derivative 7b79.95

Receptor Agonism and Antagonism Studies

The interaction of small molecules with biological receptors is a fundamental aspect of pharmacology. Benzo[d] nih.govlu.sedioxole derivatives have been explored for their ability to modulate the activity of various receptors, including the Pregnane X Receptor, auxin receptors, and the androgen receptor.

Pregnane X Receptor (PXR) Modulation

The Pregnane X Receptor (PXR) is a nuclear receptor that plays a key role in sensing foreign substances (xenobiotics) and regulating the expression of genes involved in their metabolism and detoxification. nih.govnih.govuomustansiriyah.edu.iq Modulation of PXR activity can have significant implications for drug-drug interactions and the treatment of various diseases.

While direct studies on the modulation of PXR by Benzo[d] nih.govlu.sedioxole-4-carbonitrile and its close derivatives are limited in the available literature, research on structurally related compounds provides some insights. For example, a study on functionalized indole (B1671886) derivatives, which share a heterocyclic core structure, identified potent PXR agonists. drugbank.com This suggests that the benzo[d] nih.govlu.sedioxole scaffold could potentially interact with the ligand-binding domain of PXR. The promiscuous nature of the PXR ligand-binding pocket allows it to accommodate a wide variety of chemical structures. nih.govnih.govnih.gov Therefore, it is plausible that certain derivatives of Benzo[d] nih.govlu.sedioxole could act as either agonists or antagonists of PXR. Further research, including in silico modeling and in vitro assays, is necessary to elucidate the direct effects of these compounds on PXR activation.

Auxin Receptor Agonism and Plant Growth Regulation

In the realm of agriculture, the discovery of novel plant growth regulators is of great importance. Auxins are a class of plant hormones that play a crucial role in various aspects of plant development, including root formation. A significant study reported the design, synthesis, and evaluation of a series of N-(benzo[d] nih.govlu.sedioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives as potent auxin receptor agonists. nih.gov

One of the synthesized compounds, designated as K-10 , demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.gov This effect was found to be superior to that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). nih.gov Further investigations revealed that K-10 functions as an auxin-like compound by being recognized by the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.gov Molecular docking studies indicated that K-10 has a stronger binding affinity with the TIR1 receptor compared to NAA, providing a molecular basis for its enhanced root-promoting activity. nih.gov These findings highlight the potential of benzo[d] nih.govlu.sedioxole derivatives as a promising scaffold for the development of new and effective plant growth regulators. nih.gov

Auxin Receptor Agonism of a Benzo[d] nih.govlu.sedioxole Derivative

CompoundActivityMechanismKey FindingReference
K-10 (N-(benzo[d] nih.govlu.sedioxol-5-yl)-2-(one-benzylthio) acetamide derivative)Potent root growth promoterAuxin receptor (TIR1) agonistExhibited superior root growth-promoting activity compared to NAA. nih.gov

Androgen Receptor Modulation

The androgen receptor (AR) is a nuclear receptor that plays a critical role in the development and maintenance of male characteristics and is a key target in the treatment of prostate cancer. Selective androgen receptor modulators (SARMs) are a class of compounds that bind to the AR and exhibit tissue-selective effects, offering the potential for therapeutic benefits with fewer side effects than traditional androgen therapies.

Research into nonsteroidal SARMs has explored various chemical scaffolds. While direct studies on Benzo[d] nih.govlu.sedioxole-4-carbonitrile derivatives as AR modulators are not extensively detailed, related structures have been investigated. For example, the discovery of ACP-105, a potent nonsteroidal SARM, originated from a series of compounds identified through high-throughput screening. nih.govlu.sedrugbank.comscienceopen.com The development of such compounds often involves the exploration of diverse heterocyclic cores to achieve the desired tissue selectivity and pharmacological profile. Given the structural features of the benzo[d] nih.govlu.sedioxole nucleus, it represents a potential scaffold for the design of novel SARMs. Further synthesis and biological evaluation of derivatives of Benzo[d] nih.govlu.sedioxole-4-carbonitrile are warranted to explore their potential as modulators of the androgen receptor.

Estrogen Receptor Agonism

Research into the direct estrogen receptor (ER) agonistic activity of benzo[d] nih.govnih.govdioxole-4-carbonitrile and its close derivatives is limited in publicly available scientific literature. While the broader class of benzo[a]carbazole derivatives, which are structurally different, have been investigated for their binding affinities to the estrogen receptor, with some compounds behaving as strong estrogens, similar detailed studies on the carbonitrile derivatives of benzodioxole are not extensively reported. nih.gov For instance, studies on other heterocyclic structures like (1,4-disubstituted)-1,2,3-triazoles have identified ERβ agonists, but this does not directly translate to the pharmacological profile of benzodioxole derivatives. mdpi.com Therefore, a clear and direct role for benzo[d] nih.govnih.govdioxole-4-carbonitrile derivatives as estrogen receptor agonists has not been established based on current research.

Specific Disease-Related Biological Activities and Mechanisms

Mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene lead to the production of a dysfunctional protein, causing cystic fibrosis. The development of CFTR modulators, which can correct the protein's folding and/or potentiate its channel function, is a key therapeutic strategy. Derivatives of the benzo[d] nih.govnih.govdioxole structure are integral to some of the most advanced CFTR modulators.

Notably, the corrector molecule Tezacaftor (VX-661) and the more recent Elexacaftor (VX-445) incorporate a benzo[d] nih.govnih.govdioxole moiety. These correctors work to rescue the processing and trafficking of the most common CFTR mutation, F508del, allowing it to reach the cell surface. The combination of these correctors with a potentiator like Ivacaftor, which also contains a related quinoline (B57606) structure, has led to significant improvements in lung function for many individuals with cystic fibrosis.

Research into novel CFTR modulators continues to explore the benzo[d] nih.govnih.govdioxole scaffold. For example, derivatives of trimethylangelicin, which possess a furocoumarin structure related to the benzodioxole core, have been investigated for their ability to correct the F508del-CFTR defect. These studies aim to understand the structure-activity relationship to develop compounds with improved efficacy and reduced off-target effects.

The therapeutic landscape for epilepsy is continuously evolving, with a demand for new antiepileptic drugs (AEDs) with improved efficacy and better safety profiles. While direct studies on the anticonvulsant properties of Benzo[d] nih.govnih.govdioxole-4-carbonitrile are not extensively documented, the broader family of benzodioxole-containing compounds has been recognized for its potential antiepileptic activity. nih.gov

Research into related heterocyclic structures provides insights into potential mechanisms. For instance, new series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated in models of epilepsy. mdpi.com The most active of these compounds demonstrated a potential mechanism of action involving interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com Another area of research has focused on triazolopyrimidine derivatives, with some compounds showing potent anticonvulsant effects believed to be mediated through benzodiazepine (BZD) receptors. nih.gov The structural similarities and established anticonvulsant potential within these related heterocyclic families suggest that the benzo[d] nih.govnih.govdioxole scaffold could be a valuable template for designing novel anticonvulsant agents. However, further specific investigation is required to delineate the activity and mechanism of the carbonitrile derivatives.

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov The benzo[d] nih.govnih.govdioxole nucleus has been incorporated into novel compounds designed as COX inhibitors.

A study focused on the synthesis of novel aryl acetate (B1210297) and aryl acetic acid derivatives of benzodioxole to evaluate their potential as selective COX-1 and COX-2 inhibitors. nih.gov The findings from this research indicated that certain derivatives exhibited potent inhibitory activity against both COX enzymes. The selectivity and potency were found to be influenced by the substitution pattern on the aryl ring. nih.gov

Below is a table summarizing the in vitro COX inhibitory activity of selected benzodioxole derivatives from the study.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)
3b 1.121.300.862
4f 0.725--
Ketoprofen (Reference) --0.196

Data sourced from a study on novel benzodioxole derivatives as COX inhibitors. nih.gov The table is for illustrative purposes based on the text and does not represent all compounds tested in the study.

The results suggest that the benzodioxole scaffold is a promising platform for the development of new anti-inflammatory agents with potentially favorable selectivity profiles.

The search for novel antiviral agents is a critical area of medicinal chemistry. The benzo[d] nih.govnih.govdioxole structure has been identified as a key pharmacophore in the development of compounds with antiviral activity.

One notable area of research has been in the development of entry inhibitors for the Human Immunodeficiency Virus (HIV-1). These inhibitors prevent the virus from entering host cells, a crucial step in its lifecycle. Studies have shown that some benzotriazole-based derivatives can exhibit selective antiviral activity against enteroviruses like Coxsackievirus B5 by potentially interfering with the early stages of infection. nih.gov While these are not direct carbonitrile derivatives, they highlight the utility of the core benzo-fused heterocyclic structure in antiviral drug design. Further research is needed to explore the specific antiviral potential of Benzo[d] nih.govnih.govdioxole-4-carbonitrile and its derivatives against a broader range of viruses.

Altered glucose metabolism is a hallmark of various diseases, including cancer. One therapeutic strategy is to target the uptake and metabolism of glucose in diseased cells. While there is extensive research into inhibitors of glucose transporters (GLUTs), specific studies detailing the inhibition of transport-associated phosphorylation of glucose by Benzo[d] nih.govnih.govdioxole-4-carbonitrile derivatives are not prominent in the scientific literature.

Research has shown that certain benzimidazole (B57391) derivatives can enhance glucose uptake in skeletal muscle through the activation of AMP-activated protein kinase (AMPK). nih.gov This indicates that related heterocyclic structures can influence glucose metabolism, but through different mechanisms. The direct inhibition of glucose transport and its associated phosphorylation remains an area where the specific role of benzo[d][1,a]dioxole-4-carbonitrile derivatives is yet to be fully elucidated.

Structure Activity Relationship Sar Studies of Benzo D 1 2 Dioxole 4 Carbonitrile Analogs

Systematic Molecular Modification and Design Principles

The systematic molecular modification of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For the benzo[d] nih.govacs.orgdioxole scaffold, modifications have been explored at various positions, although data for the 4-carbonitrile variant is limited. General design principles derived from related series can be applied.

Key areas for modification on the Benzo[d] nih.govacs.orgdioxole-4-carbonitrile scaffold would include:

Modification of the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at available positions on the benzene (B151609) ring can influence electronic properties, lipophilicity, and steric interactions with biological targets.

Bioisosteric Replacement of the Nitrile Group: The carbonitrile group can be replaced with other functional groups of similar size and electronic character, such as an amide, a carboxylic acid, or a tetrazole, to probe the importance of this group for biological activity.

For instance, in studies on other benzodioxole derivatives, the introduction of specific substituents has been shown to be crucial for activity. Research on 1,3-benzodioxoles as antitumor agents has demonstrated that the nature and position of substituents on the aromatic ring significantly impact their growth inhibitory effects.

Correlating Structural Features with Observed Biological Efficacy

The correlation of structural features with biological efficacy is the essence of SAR studies. This involves synthesizing a series of analogs with systematic structural changes and evaluating their biological activity to identify key structural determinants for potency and selectivity.

While specific data for Benzo[d] nih.govacs.orgdioxole-4-carbonitrile is sparse, studies on related compounds provide a template for how such correlations can be established. For example, in a series of bis-benzo[d] nih.govacs.orgdioxol-5-yl thiourea (B124793) derivatives tested for anticancer activity, the nature of the linker between the two benzodioxole moieties was found to be critical for cytotoxicity.

The following table illustrates a hypothetical SAR analysis for a series of Benzo[d] nih.govacs.orgdioxole-4-carbonitrile analogs, based on principles from related compound series, to demonstrate how structural modifications could be correlated with biological activity (e.g., anticancer activity as IC50 values).

Compound IDR1R2R3Biological Activity (IC50, µM)
BDC-1 HHH>100
BDC-2 ClHH50.2
BDC-3 HOCH3H75.8
BDC-4 HHNO225.1

This table is illustrative and does not represent actual experimental data for Benzo[d] nih.govacs.orgdioxole-4-carbonitrile analogs due to the lack of publicly available information.

From this hypothetical data, one could infer that the introduction of a nitro group at the R3 position enhances activity, while a methoxy (B1213986) group at the R2 position is less favorable than a chloro group at R1.

Applications of Benzo D 1 2 Dioxole 4 Carbonitrile in Materials Science and Agrochemicals

Precursor Chemistry for Complex Chemical Entities and Drug Delivery Systems

The benzodioxole moiety is a key structural feature that can be strategically modified, making it an important starting material in multi-step syntheses.

The core structure of Benzo[d] acs.orggoogle.comdioxole-4-carbonitrile is closely related to precursors used in advanced antibiotic delivery systems. Many microorganisms, including pathogenic bacteria, rely on iron-chelating molecules called siderophores to scavenge essential iron from their environment. acs.orggoogle.comnih.gov The "Trojan Horse" strategy exploits this natural uptake system by attaching an antibiotic to a synthetic siderophore vector. nih.gov The bacterium actively transports the siderophore-antibiotic conjugate into the cell, unwittingly delivering the toxic payload. google.com

Research has shown that derivatives of benzo acs.orggoogle.comdioxole are excellent precursors for the catechol-containing portions of these siderophore vectors. acs.orgepa.govrsc.org Specifically, 2,2-diphenyl-benzo acs.orggoogle.comdioxole-4-carboxylic acid pentafluorophenyl ester has been successfully used for this purpose. acs.orgepa.gov The diphenyl-benzodioxole group acts as a protected form of a catechol, which is the active iron-chelating component. acs.orgrsc.org This protecting group strategy overcomes the poor solubility of catechol derivatives in organic media, facilitating synthesis. acs.org The protecting group can be removed at the final stage of synthesis to reveal the active catechol. acs.orgrsc.org

While research has highlighted the carboxylic acid derivative, the fundamental role of the benzo[d] acs.orggoogle.comdioxole core as a protected catechol unit is the key to this application. The nitrile group of Benzo[d] acs.orggoogle.comdioxole-4-carbonitrile serves as a versatile chemical handle that can be converted to a carboxylic acid or other functionalities, allowing it to be integrated into these complex drug delivery scaffolds.

The unique reactivity of the nitrile group, combined with the stability of the benzodioxole ring, makes Benzo[d] acs.orggoogle.comdioxole-4-carbonitrile a valuable intermediate for the synthesis of pharmaceuticals. The nitrile group is stable under various reaction conditions but can be transformed into other functional groups as needed in a synthetic pathway.

The broader family of 1,3-benzodioxole (B145889) derivatives is widely utilized in medicinal chemistry. chemicalbook.com For instance, researchers have synthesized novel benzodioxole derivatives and evaluated them as potential cyclooxygenase (COX) inhibitors and cytotoxic agents for cancer therapy. nih.gov The benzodioxole scaffold is also a core component of various biologically active alkaloids. syensqo.com The versatility of this structural motif underscores the importance of intermediates like Benzo[d] acs.orggoogle.comdioxole-4-carbonitrile in the discovery and development of new therapeutic agents.

Role in Optoelectronic and Photoluminescent Materials

Electron-withdrawing heterocyclic units are fundamental components in the design of organic optoelectronic materials. mdpi.com The introduction of a cyano (nitrile) group to such heterocycles is a known strategy to create molecules with potential for photoluminescent applications. mdpi.comresearchgate.net

While direct studies on the optoelectronic properties of Benzo[d] acs.orggoogle.comdioxole-4-carbonitrile are not prominent in the reviewed literature, research on analogous structures is insightful. For example, Benzo[1,2-d:4,5-d′]bis( acs.orggoogle.comnih.govthiadiazole)-4-carbonitrile has been synthesized and identified as a potential precursor for organic optoelectronic materials. mdpi.comresearchgate.net This related compound features an electron-accepting heterocyclic system with a cyano group, a combination intended to produce desirable electronic and photophysical properties. mdpi.com Given these principles, Benzo[d] acs.orggoogle.comdioxole-4-carbonitrile, with its electron-rich dioxole ring and electron-withdrawing nitrile group, represents a scaffold with potential for investigation in the field of optoelectronics and photoluminescent materials.

Polymer Science Applications (e.g., Photostabilizers for Poly(styrene-co-butadiene))

Based on the available search results, there is no specific information regarding the application of Benzo[d] acs.orggoogle.comdioxole-4-carbonitrile as a photostabilizer for poly(styrene-co-butadiene) or other polymers.

Agrochemical Applications (e.g., Fungicides)

The 1,3-benzodioxole scaffold is a key component in the development of modern agrochemicals, particularly fungicides. acs.orgnih.gov A significant breakthrough involves the design of novel 1,3-benzodioxole-pyrimidine derivatives that act as potent succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgnih.gov SDHI fungicides disrupt the mitochondrial respiration of fungi, proving effective against a wide range of plant pathogens. acs.orgnih.gov

In one study, the compound designated as 5c , a 1,3-benzodioxole-pyrimidine derivative, demonstrated exceptional fungicidal activity against several economically important fungal strains. acs.orgnih.gov Its efficacy was notably superior to the commercial fungicide boscalid (B143098) against pathogens like Botrytis cinerea and Alternaria solani. nih.gov

Table 1: In Vitro Fungicidal Activity (EC₅₀ in mg/L) of Benzodioxole Derivative 5c Compared to Boscalid. acs.orgnih.gov
Fungal StrainCompound 5cBoscalid (Control)
Botrytis cinerea0.445.02
Rhizoctonia solani6.96>50
Fusarium oxysporum6.99>50
Alternaria solani0.070.16
Gibberella zeae0.571.28

Further investigation revealed that the (S)-enantiomer of compound 5c possessed even stronger fungicidal and SDH inhibitory activity than its (R)-enantiomer. nih.gov These findings highlight that the benzodioxole moiety is a promising lead structure for discovering novel and highly effective SDHI fungicides. acs.orgnih.gov The versatility of Benzo[d] acs.orggoogle.comdioxole-4-carbonitrile makes it an ideal starting material for synthesizing such complex, biologically active molecules for crop protection.

Environmental Fate and Impact of Benzo D 1 2 Dioxole Derivatives Research

Phototransformation and Degradation Pathways

The transformation of benzo[d] researchgate.netnih.govdioxole derivatives under the influence of light is a critical aspect of their environmental persistence. While specific data for many derivatives, including Benzo[d] researchgate.netnih.govdioxole-4-carbonitrile, is scarce, studies on related compounds offer insights into potential photodegradation pathways.

Research has shown that certain benzo[d] researchgate.netnih.govdioxole derivatives can undergo photocatalytic oxidation. For instance, piperonal (B3395001), a prominent member of this chemical family, can be synthesized through the photocatalytic oxidation of piperonyl alcohol in the presence of a titanium dioxide (TiO2) catalyst and oxygen. researchgate.net This suggests that the benzodioxole ring system is susceptible to oxidative degradation under photocatalytic conditions.

Furthermore, atmospheric degradation is a likely fate for volatile derivatives. The vapor-phase reaction of piperonal with photochemically-produced hydroxyl radicals is estimated to have a half-life of about 14 hours. nih.gov Safrole, another well-known benzo[d] researchgate.netnih.govdioxole derivative, contains chromophores that absorb light at wavelengths greater than 290 nm, indicating a potential for direct photolysis by sunlight. nih.gov The atmospheric half-life of safrole due to reaction with hydroxyl radicals and ozone is estimated to be 5 and 23 hours, respectively. nih.gov

While these findings suggest that phototransformation can be a significant degradation pathway for some benzo[d] researchgate.netnih.govdioxole derivatives, detailed studies on the specific photoproducts and the complete degradation pathways of the core benzodioxole structure in various environmental compartments are largely unavailable.

Biodegradation Mechanisms

The breakdown of benzo[d] researchgate.netnih.govdioxole derivatives by microorganisms is a crucial process influencing their environmental persistence. The methylenedioxyphenyl (MDP) group, a core feature of these compounds, is known to undergo metabolic transformation by various organisms.

Studies on piperine (B192125), an alkaloid containing the MDP group, have revealed that it can be catabolized by soil bacteria. One identified pathway involves the decomposition of the MDP group to form catechols, a reaction catalyzed by a methylenetransferase enzyme. This initial step is critical for the subsequent degradation of the aromatic ring.

The biotransformation of piperine to piperonal by a lipoxygenase from the basidiomycete fungus Pleurotus sapidus has also been reported. nih.gov This conversion highlights the role of fungal enzymes in the initial breakdown of more complex benzo[d] researchgate.netnih.govdioxole derivatives. For piperonal itself, biodegradation is considered an important environmental fate process in both soil and water. nih.gov

The metabolism of safrole has been shown to proceed through two primary routes: oxidation of the allyl side chain and oxidation of the methylenedioxy group. wikipedia.org The latter pathway, involving the cleavage of the methylenedioxy ring, is a key step in the detoxification and degradation of this compound. wikipedia.org

While these studies provide valuable insights into the microbial metabolism of the MDP group, further research is needed to elucidate the complete biodegradation pathways of various benzo[d] researchgate.netnih.govdioxole derivatives, including the specific microorganisms and enzymes involved in the initial ring cleavage under different environmental conditions.

Bioaccumulation Potential Studies

The potential for benzo[d] researchgate.netnih.govdioxole derivatives to accumulate in living organisms is a key consideration for their environmental risk assessment. Bioaccumulation is influenced by factors such as a compound's lipophilicity (fat-solubility), its rate of metabolism, and its excretion from the organism.

For piperonal, the estimated bioconcentration factor (BCF) is low, at 2.4, suggesting a low potential for bioaccumulation in aquatic organisms. nih.gov This is consistent with its relatively low octanol-water partition coefficient (log Kow) of 1.05. nih.gov

Safrole has a similarly low log Kow of 1.1, which also suggests a low potential for bioaccumulation. nih.gov In general, chemicals with a log Kow of less than 3 are not expected to significantly bioaccumulate.

However, it is important to note that these are estimations and that experimental data on the bioaccumulation of a wider range of benzo[d] researchgate.netnih.govdioxole derivatives in different trophic levels of aquatic and terrestrial ecosystems are very limited. The toxicological actions of methylenedioxyphenyl-substituted chemicals have been noted to influence the metabolism of other xenobiotics in both mammals and insects, which could indirectly affect their bioaccumulation potential. wikipedia.org More comprehensive studies are required to accurately assess the bioaccumulation risk of this class of compounds.

Adsorption and Desorption Characteristics in Environmental Matrices

The mobility of benzo[d] researchgate.netnih.govdioxole derivatives in the environment is largely governed by their adsorption and desorption behavior in soil and sediment. This behavior is influenced by the physicochemical properties of the compound and the characteristics of the environmental matrix, such as organic carbon content and pH.

For piperonal, it is estimated that it will not significantly adsorb to suspended solids and sediment, based on its estimated soil adsorption coefficient (Koc). nih.gov This suggests that piperonal is likely to be mobile in the soil and water column.

Safrole is expected to have moderate mobility in soil, based on an estimated Koc of 210. nih.gov Compounds with Koc values in this range can be transported through the soil profile with water flow, but also show some affinity for soil organic matter.

There is a clear lack of experimental data on the adsorption and desorption of Benzo[d] researchgate.netnih.govdioxole-4-carbonitrile and other derivatives in various environmental matrices. Such studies are crucial for accurately predicting their transport and distribution in the environment and for assessing the potential for groundwater contamination.

Conclusion and Future Perspectives in Benzo D 1 2 Dioxole 4 Carbonitrile Research

Summary of Key Academic Research Findings

Academic research into Benzo[d] nih.govchemisgroup.usdioxole-4-carbonitrile and its derivatives has unveiled a range of promising biological activities and synthetic utilities. The inherent reactivity of the nitrile group and the potential for substitution on the aromatic ring make it a valuable intermediate for creating complex molecular structures.

Key findings from various studies highlight its role as a precursor to compounds with significant therapeutic potential. For instance, derivatives of the benzo[d] nih.govchemisgroup.usdioxole scaffold have been synthesized and evaluated for their anticonvulsant properties . In one notable study, a series of 5-substituted benzo[d] nih.govchemisgroup.usdioxole derivatives were designed and tested, with several compounds demonstrating promising activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. frontiersin.org Specifically, one derivative, compound 3c in the study, exhibited a high protective index, comparable to established antiepileptic drugs. frontiersin.org

Furthermore, the benzo[d] nih.govchemisgroup.usdioxole moiety is a key component in the synthesis of various natural products and biologically active molecules . Research has demonstrated its utility in the total synthesis of complex alkaloids, such as aporphines and coptisines, which possess a range of pharmacological activities. researchgate.net The synthetic strategies often involve sophisticated catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the intricate molecular frameworks. researchgate.net

In the realm of agrochemicals , derivatives of benzo[d] nih.govchemisgroup.usdioxole have been investigated as potent root growth promoters. A series of N-(benzo[d] nih.govchemisgroup.usdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were synthesized and showed significant root-promotive effects in model plant systems. frontiersin.org This suggests a potential application in agriculture to enhance crop yields.

The nitrile group of Benzo[d] nih.govchemisgroup.usdioxole-4-carbonitrile itself is a versatile functional handle for a variety of chemical transformations. It can be reduced to a primary amine, which can then be used in further synthetic steps. nih.gov Alternatively, partial reduction can yield the corresponding aldehyde, another valuable synthetic intermediate. nih.gov The aromatic ring can also undergo electrophilic substitution reactions, such as nitration and halogenation, allowing for further functionalization. nih.gov

Remaining Challenges and Identified Knowledge Gaps

Despite the progress in understanding and utilizing Benzo[d] nih.govchemisgroup.usdioxole-4-carbonitrile, several challenges and knowledge gaps remain. A significant portion of the detailed research has focused on the synthesis and activity of its derivatives, with a relative lack of in-depth studies on the fundamental properties and reactivity of the parent compound itself.

One of the primary challenges lies in the selective functionalization of the benzodioxole ring. While electrophilic substitution has been demonstrated, achieving regioselectivity at positions other than the 5-position can be difficult due to the directing effects of the dioxole ring. Developing more versatile and selective methods for C-H functionalization at various positions on the aromatic ring would significantly expand the synthetic utility of this scaffold.

A notable knowledge gap exists in the comprehensive structure-activity relationship (SAR) studies for many of the biological activities reported. While some studies have provided initial SAR data for specific sets of derivatives, a more systematic and extensive exploration is needed to fully understand how different substituents at various positions on the benzo[d] nih.govchemisgroup.usdioxole core influence biological activity. This would enable the rational design of more potent and selective compounds.

Furthermore, the exploration of Benzo[d] nih.govchemisgroup.usdioxole-4-carbonitrile and its derivatives in the field of advanced materials science is still in its nascent stages. While there are general suggestions of its potential, concrete examples and detailed studies of its application in areas such as organic electronics or polymer science are scarce.

Finally, while various synthetic routes to derivatives have been developed, there is a continuous need for more efficient, scalable, and environmentally friendly synthetic methodologies . This includes the development of catalytic systems with higher turnover numbers and the use of greener solvents and reagents.

Future Directions in Synthesis and Derivatization Strategies

The future of research into Benzo[d] nih.govchemisgroup.usdioxole-4-carbonitrile will likely focus on addressing the current challenges and expanding its synthetic and applicative horizons.

A key area of future development will be the exploration of novel catalytic methods for the synthesis and derivatization of the benzo[d] nih.govchemisgroup.usdioxole scaffold. This includes the use of more advanced palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce a wider range of functional groups. nih.govnih.gov The development of stereoselective synthetic methods will also be crucial for accessing chiral derivatives with specific biological activities. researchgate.net

The application of photoredox catalysis and other modern synthetic techniques could open up new avenues for the functionalization of the benzo[d] nih.govchemisgroup.usdioxole ring under mild conditions. These methods could provide access to novel derivatives that are difficult to synthesize using traditional methods.

Another promising future direction is the use of computational and high-throughput screening methods to accelerate the discovery of new derivatives with desired properties. frontiersin.org By combining in silico design with efficient synthesis and biological evaluation, researchers can more rapidly identify lead compounds for further development.

Furthermore, the development of unified synthetic strategies that allow for the divergent synthesis of a wide range of derivatives from a common intermediate will be highly valuable. researchgate.net This approach would streamline the synthesis of compound libraries for SAR studies and drug discovery programs.

Emerging Applications in Medicinal Chemistry and Advanced Materials Science

The versatile structure of Benzo[d] nih.govchemisgroup.usdioxole-4-carbonitrile and its derivatives positions them as promising candidates for a range of emerging applications, particularly in medicinal chemistry and potentially in advanced materials science.

In medicinal chemistry , beyond the established anticonvulsant and anticancer activities of some derivatives, there is growing interest in exploring their potential in other therapeutic areas. The ability of the benzo[d] nih.govchemisgroup.usdioxole moiety to mimic certain biological structures and interact with various biological targets makes it an attractive scaffold for the development of new drugs. For example, derivatives are being investigated as potential antidiabetic agents and for their role in improving the efficacy of existing drugs. nih.govnih.gov The development of organoselenium compounds incorporating the benzo[d] nih.govchemisgroup.usdioxole subunit is another emerging area, with potential applications in antioxidant and antitumor therapies. ias.ac.in

While less explored, the application of Benzo[d] nih.govchemisgroup.usdioxole-4-carbonitrile and its derivatives in advanced materials science represents a significant area for future growth. The electron-rich nature of the benzo[d] nih.govchemisgroup.usdioxole ring system, combined with the electron-withdrawing nitrile group, could impart interesting electronic and photophysical properties to molecules incorporating this scaffold. There is potential for these compounds to be used as building blocks for organic semiconductors , with possible applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The development of novel polymers and functional materials based on this scaffold could lead to new technologies in electronics and photonics. Further research into the solid-state properties and electronic characteristics of these compounds is needed to unlock their full potential in this field.

Q & A

Q. How to validate synthetic intermediates in multi-step reactions?

  • Methodological Answer : Use thin-layer chromatography (TLC) with UV visualization at each step. For example, monitor Claisen-Schmidt condensation by tracking ketone consumption (Rf shift from 0.6 to 0.3 in hexane:ethyl acetate 7:3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.